molecular formula C20H14ClFN4O B11703432 6-Amino-4-(2-chloro-6-fluorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(2-chloro-6-fluorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11703432
M. Wt: 380.8 g/mol
InChI Key: HYSYIEBXNYPOJN-UHFFFAOYSA-N
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Description

6-Amino-4-(2-chloro-6-fluorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound with a unique structure that includes a pyrazole ring fused with a pyrano ring

Preparation Methods

The synthesis of 6-Amino-4-(2-chloro-6-fluorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step reactions. One common synthetic route includes the condensation of appropriate aldehydes with hydrazine derivatives, followed by cyclization and nitrile formation. The reaction conditions often involve the use of solvents like ethanol or tetrahydrofuran, and catalysts such as sodium ethoxide or piperidine . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions. Common reagents and conditions used in these reactions include organic solvents, acids, and bases.

Scientific Research Applications

6-Amino-4-(2-chloro-6-fluorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 6-Amino-4-(2-chloro-6-fluorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile include other pyrazole and pyrano derivatives. These compounds share structural similarities but may differ in their functional groups and overall properties. The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological and chemical properties .

Properties

Molecular Formula

C20H14ClFN4O

Molecular Weight

380.8 g/mol

IUPAC Name

6-amino-4-(2-chloro-6-fluorophenyl)-3-methyl-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C20H14ClFN4O/c1-11-16-17(18-14(21)8-5-9-15(18)22)13(10-23)19(24)27-20(16)26(25-11)12-6-3-2-4-7-12/h2-9,17H,24H2,1H3

InChI Key

HYSYIEBXNYPOJN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=C(C=CC=C3Cl)F)C4=CC=CC=C4

Origin of Product

United States

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